2-[(Cyclopropylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide
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Overview
Description
2-[(Cyclopropylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide is an organic compound with the molecular formula C12H16N2O2S. It belongs to the class of thiophene carboxamides, which are compounds containing a thiophene ring bearing a carboxamide group
Preparation Methods
The synthesis of 2-[(Cyclopropylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide typically involves the reaction of cyclopropylcarbonyl chloride with 4-ethyl-5-methyl-3-thiophenecarboxamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
2-[(Cyclopropylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(Cyclopropylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(Cyclopropylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways involved in disease processes. For example, it may inhibit the activity of serine/threonine-protein kinases, which play a role in cell signaling and regulation .
Comparison with Similar Compounds
2-[(Cyclopropylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide can be compared with other similar compounds, such as:
- 2-[(Cyclopropylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid
- 2-[(Cyclopropylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- 2-[(Cyclopropylcarbonyl)amino]benzoate
These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific thiophene carboxamide structure, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C12H16N2O2S |
---|---|
Molecular Weight |
252.33 g/mol |
IUPAC Name |
2-(cyclopropanecarbonylamino)-4-ethyl-5-methylthiophene-3-carboxamide |
InChI |
InChI=1S/C12H16N2O2S/c1-3-8-6(2)17-12(9(8)10(13)15)14-11(16)7-4-5-7/h7H,3-5H2,1-2H3,(H2,13,15)(H,14,16) |
InChI Key |
GLGFXCLXNHCWPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)N)NC(=O)C2CC2)C |
Origin of Product |
United States |
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